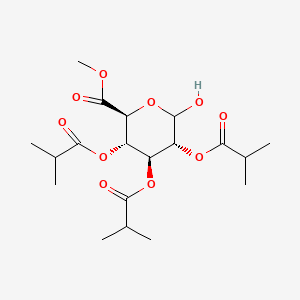

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is a compound with the molecular formula C19H30O10 and a molecular weight of 418.44 . It is primarily used in proteomics research and has significant applications in the biomedical industry. This compound is known for its role in drug development and research, particularly in the investigation of inflammation and therapeutic assessment for conditions such as arthritis and rheumatism.

Mecanismo De Acción

Target of Action

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is primarily targeted towards inflammation and is used in the therapeutic assessment for ailments such as arthritis and rheumatism . It is also a by-product intermediate during the synthesis of rac-trans-3’-Hydroxy Cotinine-d3 O-β-D-Glucuronide, a labelled Nicotine metabolite .

Mode of Action

It is known to interact with its targets to mediate inflammation impact

Biochemical Pathways

The compound is involved in the biochemical pathways related to inflammation and nicotine metabolism . The downstream effects of these pathways could potentially include the alleviation of inflammation symptoms and the metabolism of nicotine, respectively.

Pharmacokinetics

It is known to be soluble in dichloromethane, ethyl acetate, and methanol This solubility could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in inflammation and nicotine metabolism . .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be affected by the solvent environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate typically involves the esterification of D-glucuronic acid with isobutyric anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the tri-O-isobutyryl derivative. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and development purposes .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The isobutyryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Aplicaciones Científicas De Investigación

Synthesis and Glycosylation Donor

Methyl 2,3,4-tri-O-isobutyryl-D-glucopyranuronate serves as an effective glycosylation donor in various synthetic pathways. The compound has been utilized to synthesize glycosides of glucuronic acid and other sugar derivatives. For instance, it has been reported that this compound can be used in the synthesis of morphine-3,6-di-β-D-glucuronide through a one-pot reaction involving Lewis acid catalysis, yielding high stereoselectivity for β-anomers .

Table 1: Comparison of Glycosylation Yields Using Different Donors

| Glycosylation Donor | Yield (%) | Stereoselectivity |

|---|---|---|

| This compound | 60 | β-anomer |

| Acetylated imidate donor | 40 | Mixed |

| Trichloroacetimidate donor | 11 | β-anomer |

This table illustrates the superior performance of this compound compared to other donors in terms of yield and stereoselectivity.

Prodrug Therapy

The compound has significant implications in prodrug therapy. Its structure allows it to be converted into more bioactive forms upon administration. For example, this compound has been used to synthesize β-O-glucuronyl carbamates that exhibit high diastereoselectivity . These compounds can enhance the solubility and bioavailability of therapeutic agents.

Glucuronidation Processes

Glucuronidation is a critical metabolic pathway for drug clearance and detoxification. This compound has been employed as a glucuronidation donor in studies involving steroidal alcohols. Its use has been shown to reduce transacylation side reactions compared to other acetylated derivatives . This property makes it a valuable tool for synthesizing glucuronidated metabolites that serve as reference substances in pharmacokinetic studies.

Case Study: Glucuronidation of Steroidal Alcohols

In a study examining the glucuronidation of androsterone and related compounds, this compound was utilized to achieve clean conversions with minimal by-products. This highlights its effectiveness as a glucuronidation donor under optimized conditions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2,3,4-Tri-O-acetyl-D-glucopyranuronate: Similar in structure but with acetyl groups instead of isobutyryl groups.

Methyl 2,3,4-Tri-O-propionyl-D-glucopyranuronate: Contains propionyl groups instead of isobutyryl groups.

Methyl 2,3,4-Tri-O-butyryl-D-glucopyranuronate: Features butyryl groups instead of isobutyryl groups.

Uniqueness

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is unique due to its specific isobutyryl groups, which confer distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in certain synthetic and research applications where other derivatives may not be as effective.

Actividad Biológica

Methyl 2,3,4-tri-O-isobutyryl-D-glucopyranuronate is a glucuronide derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its role in drug metabolism, particularly in the glucuronidation process which is crucial for the detoxification and elimination of various pharmacological agents.

Chemical Structure and Properties

This compound features a glucuronic acid backbone modified with three isobutyryl groups. This structural modification enhances its lipophilicity and may influence its biological interactions. The compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the acylation of D-glucopyranuronic acid derivatives. A notable method includes the use of imidate reagents to facilitate the formation of glucuronides through glycosylation reactions. For instance, a study detailed a convenient two-step synthesis involving methyl 2,3,4-tri-O-isobutyryl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate to produce morphine-3,6-di-β-D-glucuronide in moderate yields .

Glucuronidation and Metabolism

This compound plays a significant role in the glucuronidation process, which is a phase II metabolic pathway. This process involves the conjugation of drugs and xenobiotics with glucuronic acid to enhance their solubility and facilitate excretion. Enzymes such as UDP-glucuronosyltransferases (UGTs) are crucial for this reaction. The compound has been shown to act as a glycosyl donor in various glucuronidation reactions .

Key Findings:

- Enzyme Interactions: Studies indicate that UGT1A1 and UGT1A3 are involved in the glucuronidation of several compounds using this compound as a substrate .

- Phase II Metabolism: This compound enhances the biotransformation of various drugs by increasing their glucuronidation rates, thereby impacting their pharmacokinetics .

Case Studies

- Morphine Glucuronidation: A study demonstrated that this compound could effectively facilitate the synthesis of morphine-3,6-di-β-D-glucuronide, highlighting its utility in drug metabolism studies .

- Antitumor Activity: Research on similar compounds suggests potential anticancer activity through induction of apoptosis in various cancer cell lines. For example, studies on chalcone derivatives indicate that modifications to glucuronic acid can enhance cytotoxic effects against lung cancer cells .

Propiedades

IUPAC Name |

methyl (2S,3S,4S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12-,13-,14+,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBWOCDKQXZRRC-PQZNDWDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.